N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide
Overview
Description
“N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide” is a complex organic compound. It contains a glycinamide core, which is an amide derivative of the amino acid glycine. This core is substituted with a 4-chlorophenylsulfonyl group and a 4-methylbenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride (4-chlorophenylsulfonyl chloride) with the corresponding amine (4-methylbenzylamine) to form the sulfonamide. The resulting sulfonamide could then be coupled with glycine or a protected form of glycine to yield the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a central carbon atom (part of the glycinamide core) bonded to two nitrogen atoms (forming the sulfonamide linkages), a hydrogen atom, and a carbonyl group (part of the amide functionality). The 4-chlorophenyl and 4-methylbenzyl groups would be attached to the nitrogen atoms .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide and amide groups could result in the formation of hydrogen bonds, affecting the compound’s solubility and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-2-4-13(5-3-12)10-19(11-16(18)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAEPQOVIOAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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